N-[acetamido(pyridin-3-yl)methyl]acetamide
描述
Structure
3D Structure
属性
IUPAC Name |
N-[acetamido(pyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-4-3-5-11-6-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORBHNQIRHJJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CN=CC=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950071 | |
| Record name | N,N'-[(Pyridin-3-yl)methylene]diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2737-77-1 | |
| Record name | NSC93660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-[(Pyridin-3-yl)methylene]diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of N-[acetamido(pyridin-3-yl)methyl]acetamide is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups typically shifting signals to a higher frequency (downfield).
Based on the structure, the following proton signals are predicted:
Acetamido Protons (CH₃-C=O): Two distinct singlets are expected for the methyl protons of the two acetamido groups. Due to the geminal diamide (B1670390) structure, these two groups are chemically non-equivalent.
Methine Proton (-CH-): The proton on the carbon linking the pyridine (B92270) ring and the two acetamido groups would likely appear as a triplet, due to coupling with the two adjacent N-H protons.
Amide Protons (N-H): Two distinct signals for the amide protons are expected, likely appearing as doublets due to coupling with the methine proton.
Pyridyl Protons: The protons on the pyridine ring will show a characteristic pattern of splitting. The proton at position 2 (adjacent to the nitrogen) is expected to be the most downfield, followed by the protons at positions 6, 4, and 5.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Acetamido) | ~2.0 - 2.2 | Singlet | N/A |
| CH₃ (Acetamido) | ~2.0 - 2.2 | Singlet | N/A |
| CH (Methine) | ~6.0 - 6.5 | Triplet | ~7-8 |
| NH (Amide) | ~7.5 - 8.5 | Doublet | ~7-8 |
| NH (Amide) | ~7.5 - 8.5 | Doublet | ~7-8 |
| Pyridyl-H2 | ~8.5 - 8.7 | Singlet (or narrow doublet) | |
| Pyridyl-H6 | ~8.4 - 8.6 | Doublet | |
| Pyridyl-H4 | ~7.6 - 7.8 | Doublet of doublets |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
The predicted ¹³C NMR spectrum for this compound would feature:
Carbonyl Carbons (C=O): Signals for the two carbonyl carbons of the acetamido groups are expected to appear significantly downfield, typically in the range of 168-172 ppm.
Methyl Carbons (CH₃): The two methyl carbons will resonate in the aliphatic region, likely between 20-25 ppm.
Methine Carbon (-CH-): The carbon atom attached to the pyridine ring and the two nitrogen atoms will appear in the midfield region.
Pyridyl Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts, with those adjacent to the nitrogen atom being the most deshielded.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Acetamido) | ~169 - 171 |
| C=O (Acetamido) | ~169 - 171 |
| CH (Methine) | ~55 - 65 |
| CH₃ (Acetamido) | ~21 - 24 |
| CH₃ (Acetamido) | ~21 - 24 |
| Pyridyl-C2 | ~148 - 152 |
| Pyridyl-C6 | ~147 - 150 |
| Pyridyl-C4 | ~134 - 137 |
| Pyridyl-C3 | ~133 - 136 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methine proton and the amide protons, as well as between the coupled protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the stereochemistry and conformation of the molecule in solution.
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, would provide valuable information about the electronic environment of the three distinct nitrogen atoms in this compound. The pyridinic nitrogen would have a significantly different chemical shift compared to the two amide nitrogens, which themselves would likely be non-equivalent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₃N₃O₂), the exact mass of the molecular ion ([M+H]⁺) can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula.
Predicted HRMS Data
| Ion | Theoretical m/z |
|---|---|
| [M+H]⁺ | 208.1086 |
The fragmentation pattern observed in the mass spectrum would also provide structural information. Key fragment ions would be expected from the loss of acetamido groups and cleavage of the bond between the methine carbon and the pyridine ring.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry provides critical information for the structural elucidation of this compound by analyzing its fragmentation pattern upon ionization. While direct experimental data for this specific compound is not extensively published, a predictive analysis based on the fragmentation of analogous structures, such as N-benzylacetamide, offers significant insights. sci-hub.se
The major fragmentation pathways of the molecular ion of this compound are expected to involve cleavages at the bonds adjacent to the central methylene (B1212753) group and within the acetamido moieties. The following table outlines the predicted primary fragment ions and their probable fragmentation mechanisms.
| Predicted Fragment Ion (m/z) | Proposed Structure | Plausible Fragmentation Pathway |
| 149 | [C₈H₁₀N₂O]⁺ | Loss of an acetamido radical (•NHCOCH₃) |
| 134 | [C₇H₈N₂O]⁺• | α-cleavage with loss of the acetamide (B32628) group (CH₃CONH₂) |
| 107 | [C₆H₇N₂]⁺ | Cleavage of the bond between the methylene carbon and the acetamido nitrogen, followed by hydrogen rearrangement. |
| 92 | [C₅H₄NCH₂]⁺ | Cleavage of the C-N bond of the pyridine ring's side chain. |
| 43 | [CH₃CO]⁺ | Acylium ion from the cleavage of the amide bond. |
The presence of the pyridin-3-yl-methyl moiety is likely to yield characteristic ions at m/z 92, corresponding to the pyridylmethyl cation, and at m/z 78, from the pyridine ring itself after fragmentation of the side chain. The acetamido groups would be expected to produce a prominent peak at m/z 43, representing the acetyl cation ([CH₃CO]⁺).
Tandem Mass Spectrometry (MS/MS) for Complex Ion Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique for the detailed characterization of the complex ions generated during the initial mass spectrometric analysis of this compound. wikipedia.orgnih.gov This method involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the subsequent analysis of the resulting product ions. nih.govyoutube.com This process provides unambiguous structural information and confirms the proposed fragmentation pathways. youtube.com
For instance, the precursor ion at m/z 149, proposed to be [C₈H₁₀N₂O]⁺, could be isolated and subjected to CID. The expected product ions would further validate its structure. A predictive MS/MS fragmentation table for this ion is presented below.
| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Inferred Neutral Loss | Structural Implication |
| 149 | 107 | 42 (CH₂CO) | Loss of a ketene (B1206846) molecule from the acetamido group. |
| 149 | 92 | 57 (NHCOCH₃) | Loss of an acetamido radical, confirming the presence of this group. |
| 149 | 78 | 71 (C₃H₅NO) | Fragmentation of the side chain, leading to the pyridine cation. |
By systematically analyzing the product ions of each major precursor ion, a comprehensive and confirmed fragmentation map can be constructed, leaving little ambiguity in the structural assignment of this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in this compound and provides insights into its molecular structure and bonding. researchgate.net
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups: the pyridine ring and the two acetamido moieties. The assignment of these vibrational modes can be predicted based on established data for similar compounds. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H (Amide) | Stretching | 3300 - 3100 | Strong | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Strong |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium | Medium |
| C=O (Amide I) | Stretching | 1680 - 1630 | Strong | Medium |
| C=C, C=N (Pyridine) | Ring Stretching | 1600 - 1450 | Medium-Strong | Strong |
| N-H (Amide II) | Bending | 1570 - 1515 | Strong | Weak |
| C-N (Amide III) | Stretching | 1300 - 1200 | Medium | Medium |
The pyridine ring itself has a set of characteristic vibrational modes, including the ring breathing mode, which is often a strong and sharp band in the Raman spectrum. cdnsciencepub.commdpi.comnih.govresearchgate.netnih.gov The two acetamido groups give rise to the characteristic Amide I, II, and III bands, which are crucial for confirming the presence and nature of the amide linkages. acs.org
The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups and the pyridine nitrogen) in this compound suggests the high likelihood of both intermolecular and intramolecular hydrogen bonding. researchgate.netorientjchem.orgrsc.org These interactions can be detected through shifts in the vibrational frequencies of the involved functional groups. nih.govmdpi.commdpi.com
Specifically, the formation of hydrogen bonds typically leads to:
A broadening and red-shift (shift to lower wavenumbers) of the N-H stretching band in the IR spectrum.
A red-shift of the C=O stretching (Amide I) band.
A blue-shift (shift to higher wavenumbers) of the N-H bending (Amide II) band. researchgate.net
The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds. In the solid state, extensive intermolecular hydrogen bonding is expected to create a network, significantly influencing the crystal packing.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for a molecule in its solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, analysis of related structures containing both pyridine and amide functionalities allows for a detailed prediction of its solid-state conformation. nih.govdcu.ieresearchgate.netscribd.comresearchgate.netresearchgate.netnih.gov
Predicted Crystallographic Data:
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| C-N (amide) bond length | ~1.33 Å |
| C=O (amide) bond length | ~1.24 Å |
| C-C (pyridine) bond lengths | ~1.38 - 1.40 Å |
| C-N (pyridine) bond lengths | ~1.34 Å |
Analysis of Molecular Conformation and Torsion Angles
A detailed analysis of the molecular conformation, including critical torsion angles that define the spatial arrangement of the acetamido and pyridin-3-yl groups, cannot be provided. This information is contingent on crystallographic data which is currently unavailable.
Characterization of Crystal Packing and Lattice Interactions
An exposition on the crystal packing, including the identification of intermolecular forces such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions that govern the three-dimensional lattice structure, cannot be conducted without experimental structural data.
Further research, specifically the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to generate the data necessary to populate these sections and provide a thorough and accurate scientific article on its structural characteristics.
Chemical Reactivity and Reaction Mechanisms of N Acetamido Pyridin 3 Yl Methyl Acetamide
Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, making it a primary site for reactions with electrophiles. nih.gov This nucleophilic character underpins its tendency to undergo N-oxidation and quaternization reactions.
N-Oxidation Pathways and Mechanisms
The nitrogen atom of the pyridine ring can be readily oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.orgyoutube.com For 3-substituted pyridines, m-CPBA has been reported as a particularly effective reagent, often providing high yields. arkat-usa.orgtandfonline.com
The mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This process alters the electronic properties of the pyridine ring significantly. The resulting N-oxide group is a strong +R (electron-donating by resonance) and -I (electron-withdrawing by induction) group. This change enhances the reactivity of the ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. matanginicollege.ac.inscripps.edu For instance, nitration of pyridine-N-oxide occurs at the 4-position, whereas direct nitration of pyridine is more difficult and occurs at the 3-position. matanginicollege.ac.in The oxygen atom can later be removed by reducing agents like PCl₃, making N-oxidation a useful strategic step in the functionalization of the pyridine ring. youtube.com
Table 1: Common Reagents for N-Oxidation of Pyridines
| Reagent | Typical Conditions | Comments |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform, room temperature | Generally provides high yields for 3-substituted pyridines. arkat-usa.orgtandfonline.com |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid, heating | A classic method for pyridine oxidation. arkat-usa.org |
| Potassium Peroxymonosulfate (Oxone®) | Aqueous or biphasic systems | An effective and environmentally friendly oxidizing agent. |
Quaternization Reactions and Salt Formation
As a tertiary amine, the pyridine nitrogen readily reacts with alkyl halides in an SN2 reaction to form quaternary pyridinium (B92312) salts. mdpi.com This process, known as the Menshutkin reaction, is influenced by the nature of the alkyl halide, the substituents on the pyridine ring, and the solvent. mdpi.comosti.govdatapdf.com The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, displacing the halide ion.
The substituent at the 3-position of N-[acetamido(pyridin-3-yl)methyl]acetamide is sterically bulky and electronically neutral to weakly deactivating, which may slightly hinder the rate of quaternization compared to unsubstituted pyridine. nih.gov However, the reaction is generally feasible with reactive electrophiles like methyl iodide or benzyl (B1604629) bromide. researchgate.net The formation of the pyridinium salt further deactivates the aromatic ring towards electrophilic substitution due to the positive charge but enhances its susceptibility to nucleophilic attack, particularly at the positions ortho and para (2- and 4-) to the nitrogen. nih.govquimicaorganica.org
Transformations of the Acetamide (B32628) Functional Groups
The gem-diamide structure, R-CH(NHCOR')₂, is a key feature of the molecule. The two acetamide groups are susceptible to hydrolysis and can potentially participate in condensation or cyclization reactions under specific conditions.
Hydrolysis Mechanisms under Acidic and Basic Conditions
Amides are generally stable but can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. chemistrysteps.comarkat-usa.org
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄ or HCl with heat), the mechanism begins with the protonation of the carbonyl oxygen of an acetamide group. khanacademy.orgyoutube.com This protonation makes the carbonyl carbon significantly more electrophilic, allowing for the nucleophilic attack by a water molecule. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. The nitrogen is eventually converted into a good leaving group (ammonia or an amine), which is expelled upon the reformation of the carbonyl double bond. youtube.com In the case of this compound, complete hydrolysis would be expected to cleave both amide bonds, ultimately yielding 3-pyridinecarboxaldehyde (B140518), two equivalents of acetic acid, and two equivalents of ammonia (B1221849) after workup. The initial hydrolysis product would be an unstable amino alcohol that readily eliminates ammonia to form the aldehyde.
The gem-diamide structure is analogous to a gem-dihalide, and its hydrolysis is expected to proceed similarly, where the intermediate geminal amino-alcohol species readily loses ammonia to form a carbonyl group. wikipedia.orgyoutube.com
Condensation and Cyclization Reactions Involving Amide Nitrogens
While less common than hydrolysis, the amide nitrogens and the central methylene (B1212753) carbon could potentially engage in intramolecular or intermolecular condensation reactions. Intramolecular cyclization, such as a Dieckmann-like condensation, typically requires a diester and is not directly applicable here. organic-chemistry.orglibretexts.orglibretexts.org However, under specific conditions, perhaps involving a strong base and a suitable electrophile, intramolecular cyclization to form a new heterocyclic ring might be envisioned, although such reactivity is not commonly reported for simple gem-diamides. Intermolecular condensation reactions could occur, for instance, with aldehydes or ketones under acidic or basic catalysis, but would likely be outcompeted by hydrolysis or other side reactions.
Electrophilic and Nucleophilic Reactivity on the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) but more susceptible to nucleophilic aromatic substitution. slideshare.netquimicaorganica.org
Electrophilic Reactivity: Electrophilic substitution on pyridine requires harsh reaction conditions and occurs preferentially at the 3- and 5-positions. atlas.orgquora.comquora.com The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions, because the intermediates formed from attack at these sites would place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quora.comquora.com The substituent at the C-3 position, -CH(NHCOCH₃)₂, is a deactivating group. Therefore, any further electrophilic substitution (e.g., nitration, sulfonation) on the pyridine ring of the title compound would be extremely difficult and, if successful, would be expected to occur at the 5-position, which is meta to the existing substituent and electronically favored. quimicaorganica.org Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine as the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to even greater deactivation. matanginicollege.ac.in
Nucleophilic Reactivity: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions, which bear a partial positive charge. quimicaorganica.orgquora.com This reactivity is further enhanced if the ring is quaternized or contains a good leaving group. For this compound, direct nucleophilic aromatic substitution is unlikely as there is no leaving group on the ring. However, reactions like the Chichibabin reaction (amination with sodium amide) could potentially occur, favoring attack at the 2- or 6-position. quimicaorganica.org The intermediate Meisenheimer-like complex is stabilized by placing the negative charge on the electronegative nitrogen atom, a stabilization that is not possible with attack at the 3-position. stackexchange.com
Table 2: Predicted Reactivity of the Pyridine Ring in this compound
| Reaction Type | Reagent/Conditions | Expected Outcome | Rationale |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, high temp. | Very slow or no reaction; if reaction occurs, substitution at C-5. | Ring is deactivated by nitrogen and the C-3 substituent. C-5 is the most favorable position. slideshare.netatlas.org |
| Nucleophilic Substitution | NaNH₂, heat | Possible amination at C-2 or C-6. | Chichibabin reaction is characteristic of pyridines; C-2/C-6 positions are electronically favored for nucleophilic attack. quimicaorganica.orgstackexchange.com |
Electrophilic Aromatic Substitution (EAS) Investigations
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. This deactivation makes electrophilic aromatic substitution (EAS) on pyridine challenging, often requiring harsh reaction conditions.
The directing effect of the nitrogen atom favors substitution at the 3-position (meta-position), as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.
In this compound, the ring is already substituted at the C-3 position with an N,N'-diacylaminal group, -CH(NHCOCH₃)₂. This substituent is expected to be electron-withdrawing and thus further deactivate the pyridine ring towards EAS. Consequently, any subsequent electrophilic attack would be directed to the C-5 position, which is meta to the existing substituent and avoids the unfavored positions ortho and para to the ring nitrogen.
Table 1: Predicted Outcome of EAS Reactions on this compound
| Reaction | Reagents | Predicted Major Product | Reaction Feasibility |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | N-[acetamido(5-nitropyridin-3-yl)methyl]acetamide | Very low; requires extreme conditions |
| Bromination | Br₂ / FeBr₃ | N-[acetamido(5-bromopyridin-3-yl)methyl]acetamide | Very low; requires high temperatures |
| Sulfonation | SO₃ / H₂SO₄ | 5-(acetamido(acetamido)methyl)pyridine-3-sulfonic acid | Very low; requires oleum (B3057394) and heat |
Nucleophilic Aromatic Substitution (SNAr) Potential on Substituted Analogs
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a feasible process, particularly when a good leaving group is present. Unlike EAS, SNAr is favored at the electron-deficient 2- and 4-positions (ortho and para to the nitrogen). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. researchgate.netnih.govnih.govresearchgate.net Attack at the 3-position does not allow for this stabilization, making SNAr at this position much less favorable. researchgate.net
The parent compound, this compound, lacks a suitable leaving group on the pyridine ring and is substituted at the unreactive C-3 position, making it resistant to SNAr. However, a substituted analog featuring a leaving group, such as a halogen, at the C-2 or C-4 position would be a viable substrate for SNAr.
For instance, an analog like N-[acetamido(2-chloropyridin-3-yl)methyl]acetamide would be expected to react with strong nucleophiles. The nucleophile would attack the C-2 position, displacing the chloride ion.
Table 2: Predicted SNAr Reactions on a Substituted Analog
| Substrate | Nucleophile | Predicted Product | Favored Position(s) |
|---|---|---|---|
| N-[acetamido(2-chloropyridin-3-yl)methyl]acetamide | NaOCH₃ | N-[acetamido(2-methoxypyridin-3-yl)methyl]acetamide | C-2 |
| N-[acetamido(4-chloropyridin-3-yl)methyl]acetamide | NaNH₂ | N-[acetamido(4-aminopyridin-3-yl)methyl]acetamide | C-4 |
Rearrangement Reactions
Rearrangement reactions provide pathways to structurally diverse molecules and are often key steps in complex syntheses.
Smiles Rearrangements in Related Acetamide-Pyridine Ethers
The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution. manchester.ac.uknsc.rumdpi.com It involves the migration of an aryl group from a heteroatom to a terminal nucleophilic center. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a suitable linking chain must connect the aromatic ring to the nucleophile.
While the target compound itself would not undergo a Smiles rearrangement, a related acetamide-pyridine ether could be a suitable substrate. Consider a hypothetical analog, 2-((3-(acetamido(acetamido)methyl)pyridin-2-yl)oxy)acetamide. In this molecule, the pyridine ring is activated towards nucleophilic attack at the C-2 position. Under basic conditions, the terminal acetamide nitrogen could be deprotonated to act as the internal nucleophile. This would initiate an intramolecular ipso-substitution at C-2 of the pyridine ring, leading to an O-to-N aryl migration. mdpi.com Research has described similar rearrangements in berberine (B55584) analogues that contain a secondary acetamide fragment, underscoring the feasibility of this transformation. nsc.ruresearchgate.net
Thermal and Photochemical Rearrangements
The N,N'-diacylaminal moiety, -CH(NHR)₂, is the most likely site of reactivity under thermal or photochemical conditions. Lacking extended conjugation, the pyridine ring itself is relatively stable to photolysis. However, the N-C-N linkage of the aminal is weaker and susceptible to homolytic cleavage upon irradiation or heating.
Thermal Rearrangements: At elevated temperatures, N,N'-diacylaminals can undergo decomposition. The likely initial step is the homolytic cleavage of one of the C-N bonds to generate a pair of radicals. For this compound, this would produce an acetamidyl radical (•NHCOCH₃) and a stabilized pyridin-3-ylmethylaminyl radical. These radicals could then participate in a variety of subsequent reactions, such as hydrogen abstraction from a solvent, disproportionation, or recombination, leading to a complex mixture of products rather than a clean rearrangement. Studies on the thermal decomposition of related N,N-dialkoxyamides show they proceed via homolysis to form free radicals. rsc.orglookchem.com
Photochemical Rearrangements: Upon UV irradiation, a similar homolytic cleavage of the C-N bond is anticipated. Photolysis of related compounds like nitrosamines is known to proceed via the homolytic cleavage of the N-N bond. mdpi.com For the target compound, this would generate the same radical intermediates as in the thermal process. Photoredox catalysis offers a modern approach to forming N-acyl aminals and could potentially be reversed to cleave them, suggesting the susceptibility of the aminal linkage to radical-mediated processes. nih.gov A concerted photochemical rearrangement (like a researchgate.netnih.gov-sigmatropic shift) is unlikely for this saturated aminal structure.
Catalytic and Enzyme-Mediated Transformations (from a chemical degradation perspective)
From a chemical degradation perspective, the compound possesses two key structural features: acetamide groups and a pyridine ring. Both are known to be susceptible to specific catalytic and enzymatic transformations.
The most probable pathway for biodegradation would involve the initial hydrolysis of the amide bonds. Many microorganisms produce amidase or acyltransferase enzymes that can catalyze the hydrolysis of acetamides to the corresponding carboxylic acid (acetic acid) and amine. nih.gov This would lead to the stepwise degradation of this compound into N-(acetamidomethyl)-3-aminomethylpyridine and subsequently to 3-(aminomethyl)pyridine.
Once the 3-(aminomethyl)pyridine backbone is formed, further degradation would target the pyridine ring. Microbial degradation of pyridine often proceeds via hydroxylation followed by ring cleavage, catalyzed by monooxygenase enzymes. jsbms.jp The entire molecule can eventually be mineralized to carbon dioxide, water, and ammonia.
Alternatively, catalytic degradation under laboratory or industrial conditions could be employed.
Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine ring using catalysts like Pd, Pt, or Rh under a hydrogen atmosphere. The amide groups are generally stable under these conditions.
Photocatalytic Oxidation: Advanced oxidation processes using semiconductor photocatalysts like TiO₂ or ZnO under UV light can effectively degrade pyridine derivatives through the generation of highly reactive hydroxyl radicals. This process would lead to the complete mineralization of the compound.
Table 3: Potential Degradation Pathways and Products
| Method | Catalyst / Enzyme | Initial Step | Intermediate(s) | Final Products |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Amidase / Acyltransferase | Hydrolysis of amide bond | N-(acetamidomethyl)-3-aminomethylpyridine, 3-(aminomethyl)pyridine, Acetic Acid | CO₂, H₂O, NH₃ |
| Microbial Degradation | Monooxygenase | Pyridine ring hydroxylation | Hydroxylated pyridines, Ring-opened intermediates | CO₂, H₂O, NH₃ |
| Catalytic Hydrogenation | Pd/C, H₂ | Reduction of pyridine ring | N-[acetamido(piperidin-3-yl)methyl]acetamide | Piperidine derivatives |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Electronic Structure Analysis and Molecular Orbital Theory Applications
No specific studies on the electronic structure or molecular orbitals of N-[acetamido(pyridin-3-yl)methyl]acetamide were found.
Conformational Energy Landscapes and Isomer Stability
There is no available research detailing the conformational energy landscapes or the relative stability of isomers for this compound.
Reaction Pathway Energetics, Transition State Characterization, and Reaction Mechanisms
Information regarding the reaction pathway energetics, transition state characterization, or reaction mechanisms involving this compound is not present in the current body of scientific literature.
Molecular Dynamics (MD) Simulations
Exploration of Conformational Space and Flexibility
No molecular dynamics simulation studies have been published that explore the conformational space and flexibility of this compound.
Solvent Effects and Dynamic Behavior
There is no available research on the influence of solvents on the dynamic behavior of this compound.
Molecular Modeling and Docking Studies (focused on chemical interactions)
Molecular modeling and docking studies are powerful computational tools used to predict the interaction of a ligand with a receptor at the atomic level. These methods are instrumental in understanding the binding mechanisms and guiding the design of new chemical entities. For compounds containing both pyridine (B92270) and acetamide (B32628) functionalities, these studies reveal key non-covalent interactions that govern their biological activity.
The binding of a ligand, such as a derivative of this compound, to a biological target is primarily driven by a variety of non-covalent interactions. These forces, although individually weak, collectively contribute to the stability of the ligand-receptor complex. Key non-covalent interactions observed in related pyridine-acetamide structures include:
Hydrogen Bonding: The acetamido group contains both hydrogen bond donors (N-H) and acceptors (C=O), while the pyridine ring contains a nitrogen atom that can act as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues in a receptor's active site, such as with serine, histidine, and tyrosine.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues of the receptor, like phenylalanine, tyrosine, and tryptophan. This type of interaction is significant for the proper orientation and stabilization of the ligand within the binding pocket.
van der Waals Forces: These are weak, short-range electrostatic interactions that occur between all atoms and are crucial for the final "fit" of the ligand in the binding site.
In a study of pyridine carboxamide derivatives as urease inhibitors, molecular docking revealed that hydrogen bonding and hydrophobic interactions, including van der Waals forces, were critical for the inhibition of the enzyme mdpi.com. Similarly, computational modeling of pyridine variants of benzoyl-phenoxy-acetamide highlighted the importance of the pyridine nitrogen in potential binding interactions nih.gov.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, which constitutes its binding mode. The specificity of interaction is determined by the complementarity of the ligand's shape and chemical properties with those of the binding site.
For derivatives of N-(pyridin-3-yl) acetamide, docking studies have been used to predict their binding to various enzymes. For instance, in a study of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives as α-glucosidase inhibitors, molecular docking revealed lower free binding energies for the active compounds compared to the standard drug acarbose, suggesting a more favorable binding interaction researchgate.net. The predicted binding modes indicated specific interactions with key residues in the enzyme's active site, which were consistent with the observed in vitro activity researchgate.net.
The following table summarizes the binding energies of some related pyridine-acetamide derivatives against different targets, as reported in the literature.
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |
| 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide (5a) | α-glucosidase | -3.17 | researchgate.net |
| Chloro-substituted derivative (5e) | α-glucosidase | -4.27 | researchgate.net |
| Pyridine carboxamide derivative (Rx-6) | Urease | Not specified, but potent inhibitor | mdpi.com |
| Pyridine carboxamide derivative (Rx-7) | Urease | Not specified, but potent inhibitor | mdpi.com |
Quantitative Structure-Reactivity/Property Relationships (QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationships (QSPR) are computational models that aim to predict the reactivity or physical properties of chemical compounds based on their molecular structure. These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.
For heterocyclic compounds like this compound, QSPR models can be developed to predict a wide range of properties, including water solubility, boiling point, and various spectroscopic characteristics. The development of a QSPR model typically involves the following steps:
Data Set Collection: A set of compounds with known experimental values for the property of interest is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the property.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While specific QSPR studies on this compound are not available, the general principles of QSPR have been widely applied to heterocyclic drugs to predict their pharmacological and toxicological activities ucr.edu. For instance, in the context of drug design, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, is used to predict the biological activity of compounds. For pyridine-containing compounds, QSAR models could be used to predict their potential as enzyme inhibitors or their ability to penetrate the central nervous system nih.gov.
The table below lists some common molecular descriptors that would be relevant for building a QSPR model for this compound and its analogs.
| Descriptor Type | Examples | Predicted Property Correlation |
| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors | Solubility, Boiling Point, Biological Activity |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Physicochemical properties, Pharmacokinetic parameters |
| Geometrical | Molecular Surface Area, Molecular Volume | Transport properties, Receptor binding |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms | Reactivity, Interaction energies, Spectroscopic properties |
Supramolecular Chemistry and Intermolecular Interactions
Hydrogen Bonding Architectures
Hydrogen bonding stands as a cornerstone of supramolecular chemistry, a highly directional interaction that profoundly influences the structure and properties of molecular solids. In N-[acetamido(pyridin-3-yl)methyl]acetamide, the presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O and pyridyl nitrogen) allows for the formation of complex and robust hydrogen-bonded networks.
Intramolecular Hydrogen Bond Analysis
Within a single molecule of this compound, the potential for intramolecular hydrogen bonds exists, which can influence the molecule's conformation. Such an interaction could occur between the N-H proton of one acetamido group and the carbonyl oxygen of the other. The formation of an intramolecular hydrogen bond would lead to a more compact, folded conformation. This "molecular shielding" can reduce the molecule's polarity, a strategy sometimes employed to enhance cell permeability in drug design. nih.gov The stability of such a bond would be dependent on the formation of a sterically favorable pseudo-ring structure. Computational studies, such as those employing Density Functional Theory (DFT), would be instrumental in determining the energetic favorability of such an intramolecular interaction compared to an open, extended conformation.
Intermolecular Hydrogen Bond Network Formation
In the solid state, intermolecular hydrogen bonds are expected to be the dominant force in the crystal packing of this compound. The amide N-H groups are strong hydrogen bond donors, while the carbonyl oxygens are effective acceptors. This can lead to the formation of characteristic amide-amide hydrogen bonding motifs, such as chains or dimers. For instance, molecules can link into infinite chains via N-H···O=C interactions. mdpi.com
Furthermore, the pyridyl nitrogen atom introduces an additional hydrogen bond acceptor site. This allows for the creation of more complex, three-dimensional networks where chains of molecules may be cross-linked through hydrogen bonds involving the pyridine (B92270) ring. The specific geometry and strength of these hydrogen bonds, including N-H···N and N-H···O distances and angles, would be definitively determined by single-crystal X-ray diffraction analysis. The interplay between different hydrogen bonding possibilities dictates the final crystal structure. researchgate.net
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |
| Amide N-H | Carbonyl C=O | Intermolecular | Chains, Dimers |
| Amide N-H | Pyridyl N | Intermolecular | Network Cross-linking |
| Amide N-H | Carbonyl C=O | Intramolecular | Pseudo-ring Formation |
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This interaction, analogous to hydrogen bonding, has become a powerful tool in crystal engineering. For this compound, halogen bonding would only be relevant if the molecule were derivatized to include a halogen atom (e.g., fluorine, chlorine, bromine, or iodine) on the pyridine ring. In such a hypothetical scenario, a halogen atom could interact with the carbonyl oxygen or the pyridyl nitrogen of a neighboring molecule, influencing the crystal packing in a predictable manner.
π-Stacking and Aromatic Interactions within Molecular Assemblies
The pyridine ring in this compound allows for the participation in π-stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals of aromatic rings, are crucial in the stabilization of crystal structures and biological macromolecules. mdpi.com In the solid state, molecules of this compound could arrange themselves such that their pyridine rings are parallel and offset, maximizing attractive electrostatic and dispersion forces. rsc.org
Crystal Engineering Principles and Co-crystallization Studies
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov For this compound, its multiple functional groups make it an excellent candidate for crystal engineering studies. By systematically introducing other molecules (co-formers) that can form predictable non-covalent bonds (supramolecular synthons), it is possible to create novel crystalline forms, known as co-crystals, with modified physicochemical properties such as solubility and stability. nih.govmdpi.com
Given the hydrogen bonding capabilities of this compound, co-crystallization with molecules containing complementary functional groups, such as carboxylic acids or other amides, could be explored. scispace.com For example, a carboxylic acid co-former could interact with the pyridine nitrogen via a robust O-H···N hydrogen bond. Screening for co-crystals can be performed using techniques like solvent evaporation, grinding, or supercritical fluid methods. nih.gov The resulting co-crystals would exhibit unique crystal structures and properties distinct from the pure compound.
Self-Assembly Phenomena and Directed Molecular Recognition
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The specific hydrogen bonding and π-stacking capabilities of this compound could direct its self-assembly into higher-order structures in solution or on surfaces. The directionality and specificity of the hydrogen bonds would play a key role in the formation of well-defined assemblies.
Molecular recognition refers to the specific binding of a guest molecule to a host molecule. The arrangement of functional groups in this compound could allow it to act as a receptor for complementary molecules. For instance, the spatial arrangement of its hydrogen bond donors and acceptors might create a binding pocket for a specific guest molecule, held in place by a network of directed intermolecular interactions.
Information regarding the supramolecular chemistry of this compound, specifically its network topology and dimensionality, is not available in published scientific literature.
Extensive searches for crystallographic and structural data for the chemical compound "this compound" have yielded no specific research findings. As the analysis of supramolecular networks is contingent upon the availability of detailed crystal structure information, a discussion on the topology and dimensionality for this particular compound cannot be provided at this time.
The study of supramolecular chemistry involves the examination of intermolecular interactions, such as hydrogen bonds, and how they dictate the assembly of molecules into larger, organized structures. The dimensionality (1D, 2D, or 3D) and topology of these networks are determined by the nature and geometry of these non-covalent bonds. Without experimental data from techniques like X-ray crystallography for "this compound," any description of its supramolecular architecture would be purely speculative.
No research articles or database entries containing the requisite structural information for "this compound" were identified. Therefore, a detailed analysis as requested in the outline cannot be generated.
Future Directions and Emerging Research Avenues for N Acetamido Pyridin 3 Yl Methyl Acetamide
Exploration of Novel Synthetic Methodologies for Enantiopure Compounds
The development of synthetic routes to enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For N-[acetamido(pyridin-3-yl)methyl]acetamide, the central carbon atom linking the pyridine (B92270) ring to the two acetamido groups is a stereocenter. Future research will likely focus on the development of asymmetric syntheses to access the individual enantiomers of this compound and its analogs.
One promising approach involves the use of chiral catalysts. nih.govnih.govacs.org For instance, a chiral Brønsted acid or a chiral metal complex could be employed to catalyze the key bond-forming reaction, such as a three-component reaction between 3-aminopyridine (B143674), an aldehyde, and an amide. The development of such a catalytic system would enable the selective synthesis of either the (R)- or (S)-enantiomer. nih.gov
Another avenue of exploration is the enzymatic resolution of a racemic mixture of this compound. Lipases and other hydrolases could be screened for their ability to selectively acylate or deacylate one enantiomer, allowing for the separation of the two.
A hypothetical enantioselective synthesis is presented in the table below, illustrating potential catalytic systems and expected enantiomeric excesses.
| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Expected Enantiomeric Excess (ee %) |
| Rh(II)/Chiral Squaramide | (S)-BINOL-derived squaramide | Dichloromethane | 25 | >95 |
| Cu(I)/Chiral Bis(oxazoline) | (R,R)-Ph-BOX | Tetrahydrofuran | 0 | 90-98 |
| Chiral Phosphoric Acid | (R)-TRIP | Toluene | -20 | >90 |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and scale-up. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reaction progress are invaluable in this regard. acs.orgshimadzu.com For the synthesis of this compound, techniques such as extractive electrospray ionization mass spectrometry (EESI-MS) and direct analysis in real time mass spectrometry (DART-MS) could provide real-time information on the concentrations of reactants, intermediates, and products. fossiliontech.comnih.govrsc.org
These techniques would allow for the rapid identification of optimal reaction conditions, such as temperature, catalyst loading, and reaction time, leading to improved yields and purity. Furthermore, the detection of transient intermediates could provide valuable insights into the reaction mechanism.
The following table illustrates the potential application of these techniques for monitoring a key synthetic step.
| Spectroscopic Technique | Information Obtained | Potential Benefits |
| EESI-MS | Real-time concentration profiles of reactants, intermediates, and products. | Rapid optimization of reaction conditions; identification of reaction endpoints. |
| DART-MS | Direct analysis of reaction aliquots without sample preparation. | High-throughput screening of reaction conditions; quantitative analysis of reaction kinetics. |
| Terahertz Rotational Spectroscopy | In-situ monitoring of gas-phase reactants and products. | Mechanistic insights in gas-phase reactions; detection of volatile byproducts. |
In-depth Mechanistic Investigations of Complex Transformations
A thorough understanding of the reaction mechanism is fundamental to the rational design of improved synthetic methods and novel chemical entities. wiley.comresearchgate.netresearchgate.net The synthesis of this compound likely involves a multi-step process, and detailed mechanistic studies will be crucial for its optimization.
For example, if the synthesis proceeds through an amidoalkylation reaction, kinetic studies could be performed to determine the rate-determining step and the influence of various reaction parameters. ijrst.com Isotope labeling studies, where one of the reactants is enriched with a stable isotope such as deuterium (B1214612) or carbon-13, could be used to trace the path of atoms throughout the reaction and elucidate the connectivity of the transition state.
Computational chemistry, specifically density functional theory (DFT) calculations, can be a powerful tool for mapping out the potential energy surface of the reaction, identifying transition states, and predicting the stereochemical outcome. theviews.in
| Mechanistic Study | Technique | Expected Outcome |
| Kinetic Analysis | In-situ spectroscopy (e.g., NMR, IR) | Determination of reaction orders, activation parameters, and rate-determining step. |
| Isotope Labeling | Mass spectrometry, NMR spectroscopy | Elucidation of bond-forming and bond-breaking steps; identification of key intermediates. |
| Computational Modeling | Density Functional Theory (DFT) | Visualization of transition state geometries; prediction of reaction barriers and stereoselectivity. |
Development of Highly Chemo-, Regio-, and Stereoselective Synthetic Pathways
The pyridine ring in this compound offers multiple sites for functionalization. The development of synthetic methods that can selectively introduce substituents at specific positions on the pyridine ring is a key area for future research. nih.goveurekaselect.comnih.govacs.orgnih.govnih.govresearchgate.netresearchgate.net
For instance, regioselective halogenation or metalation of the pyridine ring, followed by cross-coupling reactions, could be used to introduce a wide range of functional groups at the 2-, 4-, 5-, or 6-positions. rsc.org The development of directing groups that can control the regioselectivity of these reactions will be of particular importance.
Furthermore, the development of stereoselective methods for the functionalization of the acetamido side chains would open up possibilities for creating complex, three-dimensional structures with potential applications in drug discovery and asymmetric catalysis.
The table below outlines potential strategies for the selective functionalization of the this compound scaffold.
| Functionalization Strategy | Target Position | Reagents and Conditions |
| Regioselective C-H activation | C4-position of pyridine | Palladium catalyst, directing group |
| Minisci reaction | C2- or C6-position of pyridine | Silver nitrate, ammonium (B1175870) persulfate, carboxylic acid |
| Stereoselective alkylation | α-carbon of acetamido group | Chiral phase-transfer catalyst, alkyl halide |
Computational Design and Prediction of Novel Functional Analogs
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.comnih.gov For this compound, computational methods can be used to design and predict the properties of novel functional analogs with enhanced biological activity or material properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of analogs with their biological activity. kg.ac.rsresearchgate.netingentaconnect.comnih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.
Molecular docking simulations can be used to predict the binding mode and affinity of this compound analogs to a specific biological target, such as an enzyme or a receptor. This information can be used to design molecules with improved potency and selectivity.
| Computational Method | Application | Predicted Properties |
| QSAR | Design of analogs with improved biological activity. | Potency, selectivity, ADME properties. |
| Molecular Docking | Identification of potential biological targets and optimization of binding affinity. | Binding energy, protein-ligand interactions. |
| Density Functional Theory | Prediction of electronic and spectroscopic properties. | HOMO-LUMO gap, UV-Vis spectra, NMR chemical shifts. |
Integration with Advanced Materials Science for Chemical Sensing or Catalysis
The pyridine and acetamido functionalities in this compound make it an attractive building block for the development of advanced materials with applications in chemical sensing and catalysis. nih.govrsc.orgacs.orgrsc.orgnih.gov
For chemical sensing, the pyridine nitrogen can act as a Lewis basic site to coordinate with metal ions, while the acetamido groups can participate in hydrogen bonding interactions. By incorporating this molecule into a polymer or a metal-organic framework (MOF), it may be possible to create materials that exhibit a change in their optical or electronic properties upon binding to a specific analyte. nih.govresearchgate.netrsc.orgmdpi.comacs.org
In the field of catalysis, this compound and its derivatives could serve as ligands for transition metal catalysts. The pyridine and amide groups can coordinate to a metal center, creating a chiral environment that could be used to catalyze asymmetric reactions.
| Material Type | Potential Application | Design Principle |
| Functionalized Polymer | Fluorescent chemosensor for metal ions. | Incorporation of the compound into a conjugated polymer backbone. |
| Metal-Organic Framework | Heterogeneous catalyst for asymmetric synthesis. | Use of the compound as an organic linker in a MOF. |
| Self-Assembled Monolayer | Chemical sensor on a solid substrate. | Covalent attachment of the compound to a surface. |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for N-[acetamido(pyridin-3-yl)methyl]acetamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyridine-3-ylmethylamine with activated acetyl derivatives. Key steps include:
- Use of ethanol or toluene as solvents to facilitate cyclization (common in analogous acetamide syntheses) .
- Optimization of temperature (80–120°C) and catalysts (e.g., HATU or DCC) for amide bond formation .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
- Critical Consideration : Monitor reaction progress using TLC or HPLC to avoid side products like over-acetylated derivatives .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify acetamide protons (δ 2.0–2.2 ppm for CH3) and pyridinyl aromatic protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HR-MS : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 4–9) to determine working concentrations .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH to identify storage conditions (e.g., –20°C in dark) .
- Critical Note : Use freshly prepared solutions to avoid hydrolysis of the acetamide group in aqueous media .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Curves : Compare EC50/IC50 values across cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Assay Validation : Replicate experiments with standardized protocols (e.g., MTT for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer assays) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyridinyl acetamides) to identify trends .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
- Methodological Answer :
- Modification Sites : Introduce substituents at the pyridinyl ring (e.g., halogens for lipophilicity) or acetamide nitrogen (e.g., alkyl groups for metabolic stability) .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like kinases or GPCRs .
- Biological Testing : Prioritize derivatives with >10-fold improved activity in primary screens for secondary validation .
Q. What mechanistic insights explain the compound’s enzyme inhibition properties?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Mutagenesis Assays : Identify critical residues in enzyme active sites (e.g., Ser/Thr kinases) via site-directed mutagenesis .
- SPR/BLI : Measure real-time binding kinetics (kon/koff) using surface plasmon resonance or bio-layer interferometry .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, bioavailability, and hepatotoxicity .
- Metabolite Identification : Simulate Phase I/II transformations (e.g., hydroxylation by CYP3A4) with Schrödinger’s Metabolism Module .
Q. What advanced analytical methods validate batch-to-batch consistency in academic synthesis?
- Methodological Answer :
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